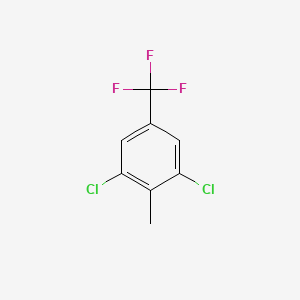

3,5-Dichloro-4-methylbenzotrifluoride

Overview

Description

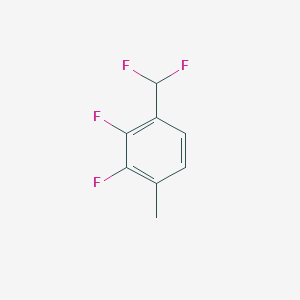

3,5-Dichloro-4-methylbenzotrifluoride is a chemical compound with the molecular formula C8H5Cl2F3 . It is a derivative of benzotrifluoride, which is a halogenated hydrocarbon .

Synthesis Analysis

The synthesis of benzotrifluoride derivatives typically involves the reaction of benzotrichloride or its derivatives with hydrogen fluoride in a gaseous phase . The reaction is carried out in the presence of aluminum fluoride and, if desired, chlorine .Molecular Structure Analysis

The molecular structure of 3,5-Dichloro-4-methylbenzotrifluoride consists of a benzene ring with two chlorine atoms, one methyl group, and a trifluoromethyl group . The exact positions of these substituents on the benzene ring can be determined by the numbering in the name of the compound.Scientific Research Applications

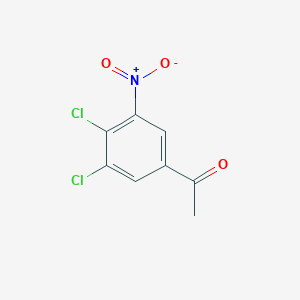

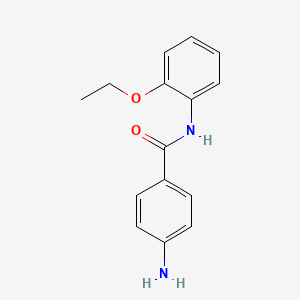

Synthesis of Dichlorobenzamide Derivatives

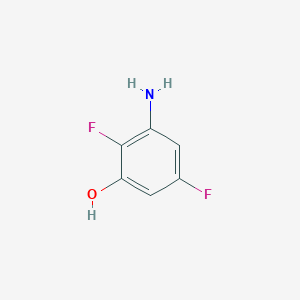

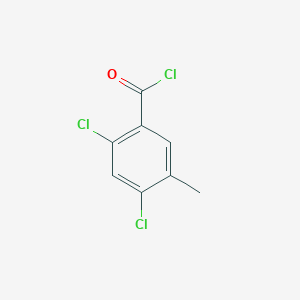

3,5-Dichloro-4-methylbenzotrifluoride can be used in the synthesis of dichlorobenzamide derivatives . These derivatives are synthesized by reacting 3,5-dichlorobenzoyl chloride and arylamine compounds in N, N′ -dimethylformamide solution at 60 °C . The resulting compounds have been characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy .

Crystal Structures Research

The compound is also used in the study of crystal structures . For instance, the structures of compounds 4 and 6 were established by X-ray crystallography .

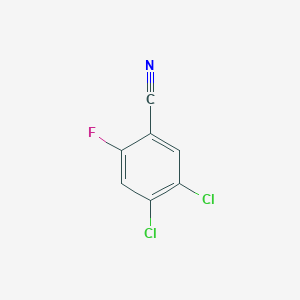

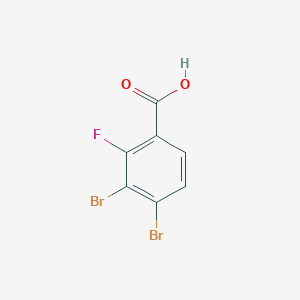

Synthesis of 2,4-Dichloro-3,5-difluorobenzoic Acid

Another application of 3,5-Dichloro-4-methylbenzotrifluoride is in the synthesis of 2,4-dichloro-3,5-difluorobenzoic acid . This compound was synthesized from the commercially available 4-chloro-3,5-difluorobenzonitrile in good yield by a reaction sequence involving nitration, selective reduction, diazotisation and chlorination .

Pharmaceutical Testing

3,5-Dichloro-4-methylbenzotrifluoride is used for pharmaceutical testing . It serves as a high-quality reference standard for accurate results .

Synthesis of Biologically Active Compounds

The compound can be used in the synthesis of biologically active compounds . Fluoroarenes, which include 3,5-Dichloro-4-methylbenzotrifluoride, are versatile components of many synthetic biologically active compounds and functional materials .

Synthesis of Antibacterials

3,5-Dichloro-4-methylbenzotrifluoride can be used in the synthesis of antibacterials . Tetrahalogenated benzoic acid derivatives, which can be synthesized from this compound, are valuable intermediates for the synthesis of medicines, including antibacterials .

Safety and Hazards

3,5-Dichloro-4-methylbenzotrifluoride is likely to have similar safety and hazard characteristics to other benzotrifluoride derivatives. For example, 4-Methylbenzotrifluoride is classified as a combustible liquid, toxic if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name |

1,3-dichloro-2-methyl-5-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2F3/c1-4-6(9)2-5(3-7(4)10)8(11,12)13/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJSHWTREZKRDEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Cl)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2F3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dichloro-4-methylbenzotrifluoride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl (2E)-2-cyano-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enoate](/img/structure/B3110544.png)

![4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carbonyl chloride](/img/structure/B3110563.png)